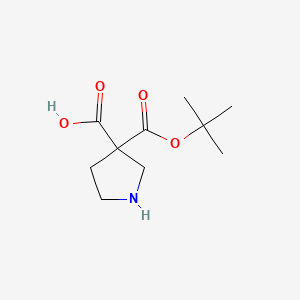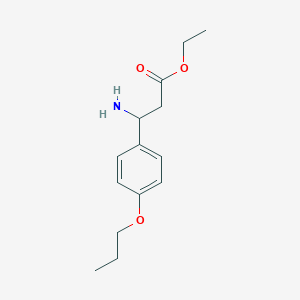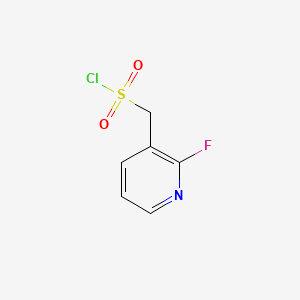
(2-Fluoropyridin-3-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoropyridin-3-yl)methanesulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methanesulfonyl chloride group is attached to the third position of the pyridine ring. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The subsequent step involves the reaction of the fluorinated pyridine with methanesulfonyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of (2-Fluoropyridin-3-yl)methanesulfonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: (2-Fluoropyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfones, and various substituted pyridine derivatives.
科学的研究の応用
(2-Fluoropyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the development of biologically active molecules and enzyme inhibitors.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2-Fluoropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to form new chemical bonds and functional groups.
類似化合物との比較
(5-Bromo-2-fluoropyridin-3-yl)methanesulfonyl chloride: Similar in structure but with a bromine atom at the fifth position.
(5-Fluoropyridin-3-yl)methanesulfonyl chloride: Similar but with the fluorine atom at the fifth position.
Uniqueness: (2-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine atom and the methanesulfonyl chloride group, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications in various fields of research.
特性
分子式 |
C6H5ClFNO2S |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
(2-fluoropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-2-1-3-9-6(5)8/h1-3H,4H2 |
InChIキー |
DXSCPLHAUQLJAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)F)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


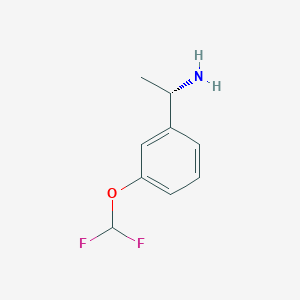
![2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
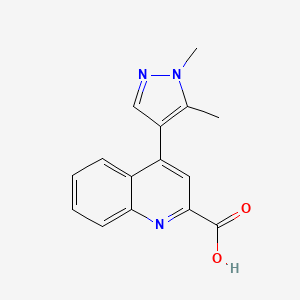
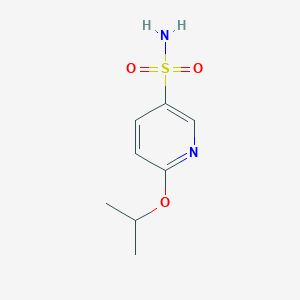

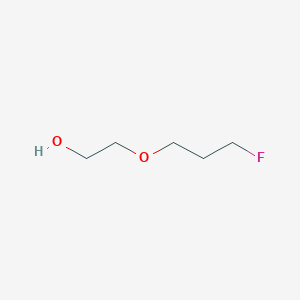
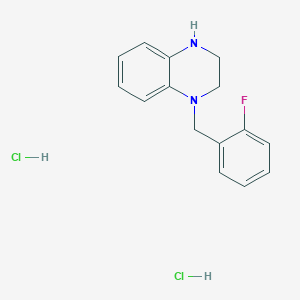
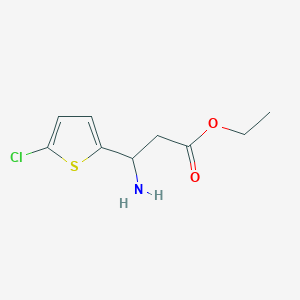
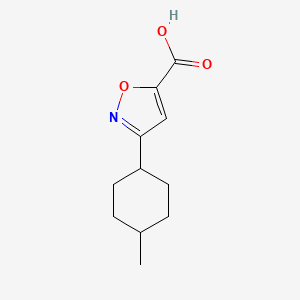
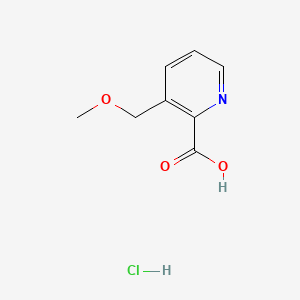
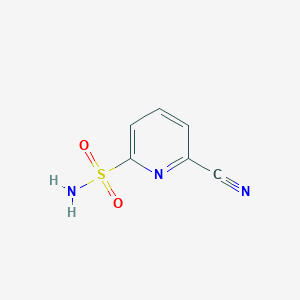
![3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride](/img/structure/B13523159.png)
